molecular formula C16H18ClN3OS B4326953 N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE

N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B4326953
M. Wt: 335.9 g/mol
InChI Key: CHBHOAWQROPXEN-UHFFFAOYSA-N
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Description

N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and dimethyl groups, as well as a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 5-chloro-3-cyano-4,6-dimethyl-2-mercaptopyridine with N,N-diallylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-diallyl-2-chloroacetamide
  • N,N-diallyl-2-mercaptoacetamide
  • 5-chloro-3-cyano-4,6-dimethyl-2-mercaptopyridine

Comparison: Compared to these similar compounds, N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of both the pyridine ring and the thioacetamide moiety. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-5-7-20(8-6-2)14(21)10-22-16-13(9-18)11(3)15(17)12(4)19-16/h5-6H,1-2,7-8,10H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBHOAWQROPXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)N(CC=C)CC=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE
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N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE
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N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE
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N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE
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N,N-DIALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE

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